![molecular formula C27H29NO5 B13364434 11,15,17,20-Tetramethoxy-5-methyl-13-oxa-5-azaheptacyclo[13.6.2.1~2,8~.0~1,6~.0~2,14~.0~12,24~.0~16,21~]tetracosa-8(24),9,11,16,18,20,22-heptaene](/img/structure/B13364434.png)
11,15,17,20-Tetramethoxy-5-methyl-13-oxa-5-azaheptacyclo[13.6.2.1~2,8~.0~1,6~.0~2,14~.0~12,24~.0~16,21~]tetracosa-8(24),9,11,16,18,20,22-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,15,17,20-Tetramethoxy-5-methyl-13-oxa-5-azaheptacyclo[13621~2,8~0~1,6~0~2,14~0~12,24~0~16,21~]tetracosa-8(24),9,11,16,18,20,22-heptaene is a complex organic compound with a unique structure characterized by multiple methoxy groups and a heptacyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,15,17,20-Tetramethoxy-5-methyl-13-oxa-5-azaheptacyclo[13.6.2.1~2,8~.0~1,6~.0~2,14~.0~12,24~.0~16,21~]tetracosa-8(24),9,11,16,18,20,22-heptaene typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions to form the heptacyclic structure. Common reagents used in these reactions include methoxy-substituted aromatic compounds, methylating agents, and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
11,15,17,20-Tetramethoxy-5-methyl-13-oxa-5-azaheptacyclo[13.6.2.1~2,8~.0~1,6~.0~2,14~.0~12,24~.0~16,21~]tetracosa-8(24),9,11,16,18,20,22-heptaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.
Major Products
Major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
11,15,17,20-Tetramethoxy-5-methyl-13-oxa-5-azaheptacyclo[13.6.2.1~2,8~.0~1,6~.0~2,14~.0~12,24~.0~16,21~]tetracosa-8(24),9,11,16,18,20,22-heptaene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 11,15,17,20-Tetramethoxy-5-methyl-13-oxa-5-azaheptacyclo[13.6.2.1~2,8~.0~1,6~.0~2,14~.0~12,24~.0~16,21~]tetracosa-8(24),9,11,16,18,20,22-heptaene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,2,9,10-Tetramethoxy-6-methyl-5,6-dihydro-4H-dibenzo[de,g]quinolin-7-ol
- (1S,2S,6R,14R,15R,16R,17S,21R)-5-(Cyclopropylmethyl)-15-methoxy-13-oxa-5-azaheptacyclo[13.6.2.1~2,8~.0~1,6~.0~2,14~.0~12,24~.0~16,21~]tetracosa-8(24),9,11,22-tetraene-11,17-diol
Uniqueness
11,15,17,20-Tetramethoxy-5-methyl-13-oxa-5-azaheptacyclo[13.6.2.1~2,8~.0~1,6~.0~2,14~.0~12,24~.0~16,21~]tetracosa-8(24),9,11,16,18,20,22-heptaene is unique due to its heptacyclic structure and the presence of multiple methoxy groups, which confer distinct chemical and biological properties. Its complex structure makes it a valuable compound for studying intricate reaction mechanisms and exploring novel applications in various fields.
Properties
Molecular Formula |
C27H29NO5 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(1R,2S,6R,14R)-11,15,17,20-tetramethoxy-5-methyl-13-oxa-5-azaheptacyclo[13.6.2.12,8.01,6.02,14.016,21.012,24]tetracosa-8(24),9,11,16,18,20,22-heptaene |
InChI |
InChI=1S/C27H29NO5/c1-28-13-12-26-20-15-6-7-18(31-4)23(20)33-24(26)27(32-5)11-10-25(26,19(28)14-15)21-16(29-2)8-9-17(30-3)22(21)27/h6-11,19,24H,12-14H2,1-5H3/t19-,24-,25+,26+,27?/m1/s1 |
InChI Key |
PCOMADIFHYJITB-WKFVTGRVSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C5(C=C[C@]2([C@H]1CC6=C3C(=C(C=C6)OC)O4)C7=C(C=CC(=C75)OC)OC)OC |
Canonical SMILES |
CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)OC)O4)C7=C(C=CC(=C75)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methoxyphenyl)-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13364360.png)
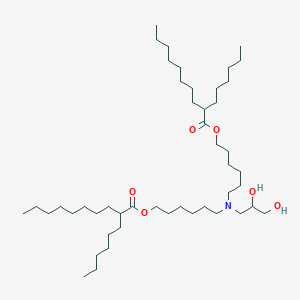
![N-{4-amino-2-[(4-methylbenzyl)oxy]phenyl}acetamide](/img/structure/B13364373.png)
![(7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate](/img/structure/B13364375.png)
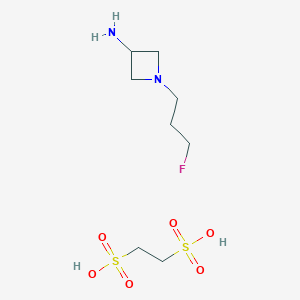
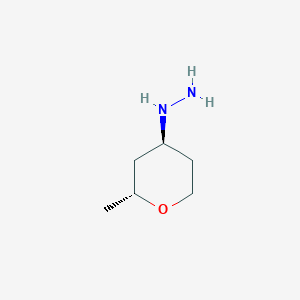
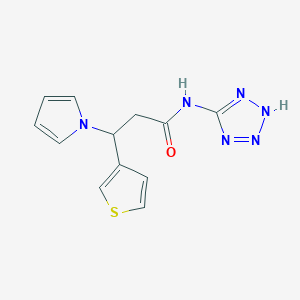

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B13364405.png)
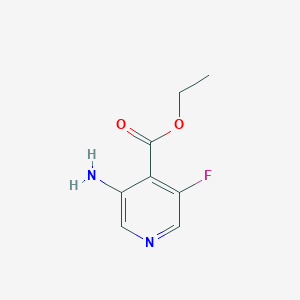
![4-Amino-3-{[(4-methylphenyl)sulfonyl]methyl}phenol](/img/structure/B13364418.png)
![(3S,4R)-4-[butyl(ethyl)amino]oxolan-3-ol](/img/structure/B13364437.png)
![N-propyl-4-{4-[(propylamino)sulfonyl]phenoxy}benzenesulfonamide](/img/structure/B13364439.png)
![4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)(1-methyl-1H-imidazol-2-yl)methyl]-2(1H)-pyridinone](/img/structure/B13364443.png)
